molecular formula C11H22N2O2 B15090408 6-(4-Methylpiperazin-1-yl)hexanoic acid

6-(4-Methylpiperazin-1-yl)hexanoic acid

Cat. No.: B15090408
M. Wt: 214.30 g/mol
InChI Key: QLOWBVNQTOAPTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Methylpiperazin-1-yl)hexanoic acid (CAS 1342957-52-1) is a chemical compound featuring a hexanoic acid spacer linked to a 4-methylpiperazine group, making it a valuable intermediate in medicinal chemistry and drug discovery . This structure is a hallmark of many pharmacologically active molecules, as the piperazine ring is a common motif that can contribute to binding with biological targets and influence the pharmacokinetic properties of a drug candidate . Compounds incorporating similar piperazinyl-hexanoic acid structures have been investigated as potent and selective inhibitors for various therapeutic targets, such as the PI3K/AKT/mTOR signaling pathway in oncology research . Furthermore, the hexanoic acid chain provides a handle for further chemical functionalization, such as forming amide bonds or conjugating to other molecular entities, which is essential for creating probes or new chemical entities . As a dicarboxylic acid derivative, its structure allows it to act as a building block in the synthesis of more complex molecules, including polymers or prodrugs . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

6-(4-methylpiperazin-1-yl)hexanoic acid

InChI

InChI=1S/C11H22N2O2/c1-12-7-9-13(10-8-12)6-4-2-3-5-11(14)15/h2-10H2,1H3,(H,14,15)

InChI Key

QLOWBVNQTOAPTC-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Protection of Hexanoic Acid

Initial protection of the carboxylic acid group proves essential to prevent interference during subsequent alkylation. Methyl ester formation via Fischer esterification emerges as the most widely adopted method:

$$
\text{Hexanoic acid} + \text{Methanol} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Methyl hexanoate} + \text{H}_2\text{O}
$$

This exothermic reaction typically achieves 85–92% yield under reflux conditions (65–70°C, 6–8 h), with excess methanol driving equilibrium toward ester formation. Alternatives like ethyl esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous ethyl acetate offer higher yields (94–97%) but introduce complexity in catalyst removal.

Table 1: Comparison of Hexanoic Acid Protection Methods

Method Catalyst Temperature Yield (%) Purity (HPLC)
Fischer Esterification H2SO4 65°C 88 98.5
DCC-Mediated Coupling DCC/DMAP RT 96 99.2

Bromination at the 6-Position

Introducing a bromine atom at the terminal carbon of methyl hexanoate enables subsequent nucleophilic displacement. Appel bromination using triphenylphosphine (PPh3) and carbon tetrabromide (CBr4) in dichloromethane provides superior regioselectivity over radical bromination:

$$
\text{Methyl hexanoate} + \text{CBr}4 + \text{PPh}3 \rightarrow \text{Methyl 6-bromohexanoate} + \text{Ph}3\text{PO} + \text{CHBr}3
$$

Reaction completion within 2–3 hours at 0–5°C minimizes di-bromination byproducts, yielding 78–85% of methyl 6-bromohexanoate. Gas chromatography-mass spectrometry (GC-MS) analysis confirms >99% mono-brominated product when using a 1:1.1 molar ratio of hexanoate to CBr4.

Alkylation with 4-Methylpiperazine

The pivotal step involves SN2 displacement of bromide by 4-methylpiperazine. Optimal conditions utilize dimethylformamide (DMF) as a polar aprotic solvent and potassium carbonate (K2CO3) as a non-nucleophilic base:

$$
\text{Methyl 6-bromohexanoate} + \text{4-Methylpiperazine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}, 80^\circ\text{C}} \text{Methyl 6-(4-methylpiperazin-1-yl)hexanoate} + \text{KBr} + \text{CO}_2
$$

A 24-hour reaction at 80°C with a 1:1.2 substrate-to-piperazine ratio achieves 73–79% yield, confirmed by thin-layer chromatography (TLC) using 3:7 ethyl acetate/hexanes (Rf = 0.45). Notably, increasing the piperazine ratio beyond 1.5 equivalents promotes di-alkylation at the secondary amine, necessitating careful stoichiometric control.

Table 2: Solvent Effects on Alkylation Efficiency

Solvent Dielectric Constant Yield (%) Di-alkylation Byproduct (%)
DMF 36.7 78 5
THF 7.5 42 22
Acetonitrile 37.5 65 12

Deprotection to Carboxylic Acid

Final saponification liberates the free carboxylic acid. Hydrolysis with aqueous sodium hydroxide (2 M, 70°C, 4 h) followed by acidification with hydrochloric acid (6 M) precipitates the product:

$$
\text{Methyl 6-(4-methylpiperazin-1-yl)hexanoate} + \text{NaOH} \rightarrow \text{this compound} + \text{CH}_3\text{OH}
$$

Yields of 89–93% are typical, with nuclear magnetic resonance (NMR) spectroscopy confirming complete ester conversion (disappearance of δ 3.65 ppm OCH3 signal).

Alternative Synthetic Routes

Reductive Amination Strategy

While less common, reductive amination of 6-aminohexanoic acid with formaldehyde offers a single-step pathway. However, the commercial unavailability of 6-aminohexanoic acid and competing polymerization reactions limit practicality, yielding <30% target product.

Microwave-Assisted Alkylation

Emerging techniques employ microwave irradiation (300 W, 120°C) to accelerate the alkylation step, reducing reaction time from 24 hours to 15 minutes. Initial studies report 68% yield with 97% purity, though scalability remains unproven.

Optimization of Reaction Conditions

Catalytic Enhancements

Introducing phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improves alkylation yields to 84% by enhancing piperazine solubility in DMF. Similarly, sonication at 40 kHz reduces reaction time by 30% through improved mass transfer.

Green Chemistry Approaches

Recent advancements substitute DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent. While initial yields drop to 71%, this method aligns with Environmental Protection Agency (EPA) guidelines for reduced waste generation.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, D2O) : δ 1.35–1.41 (m, 4H, CH2), 1.58–1.62 (m, 2H, CH2), 2.28 (t, 2H, J = 7.2 Hz, COCH2), 2.45 (s, 3H, NCH3), 2.55–2.70 (m, 8H, piperazine-H), 3.15 (t, 2H, J = 6.8 Hz, NCH2).
  • IR (KBr) : 3300 cm−1 (NH), 1710 cm−1 (C=O), 1220 cm−1 (C-N).

Chromatographic Purity

Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) confirms ≥98% purity with retention time = 12.7 min.

Comparative Analysis of Methods

Table 3: Synthesis Route Performance Metrics

Metric Halogenation-Alkylation Reductive Amination Microwave-Assisted
Overall Yield (%) 72 28 65
Purity (%) 98 85 97
Scalability Excellent Poor Moderate
Environmental Impact Moderate Low Low

Applications and Derivatives

This compound serves as a precursor for kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Derivatization via amide coupling (e.g., with HATU/DIPEA) produces compounds showing IC50 values <100 nM in preliminary anticancer assays.

Comparison with Similar Compounds

Key Findings:

  • Lipophilicity and Hydrogen Bonding : Morpholine derivatives outperform piperidine analogs in penetration enhancement due to the oxygen atom’s hydrogen-bonding capacity .
  • Steric Effects : Piperidine’s six-membered ring introduces steric hindrance, reducing interaction with biological membranes compared to smaller substituents like pyrrolidine .
  • Pharmaceutical Utility: The 4-methylpiperazinyl group enhances solubility and target affinity in antiproliferative agents, as seen in quinolone conjugates .

Biological Activity

6-(4-Methylpiperazin-1-yl)hexanoic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.32 g/mol
  • IUPAC Name : this compound

Biological Activity

This compound has been studied for various biological activities, particularly its role as a pharmacological agent. The following key areas of activity have been identified:

1. Antagonistic Activity

Research indicates that this compound may act as an antagonist at certain G protein-coupled receptors (GPCRs). For instance, it has shown potential in inhibiting the P2Y2 receptor, which is involved in inflammatory processes and fibrosis. In vitro studies demonstrated that compounds related to this compound can significantly reduce mucin secretion in bronchial epithelial cells, suggesting a therapeutic role in respiratory diseases .

2. Neuroactive Properties

The piperazine moiety is known for its neuroactive properties. Compounds containing this structure have been linked to modulation of neurotransmitter systems, including serotonin and dopamine pathways. This suggests potential applications in treating mood disorders and anxiety-related conditions .

3. Anti-inflammatory Effects

Studies have shown that derivatives of this compound can reduce inflammation markers in animal models. The mechanism likely involves the modulation of cytokine release and immune cell recruitment .

The biological effects of this compound are primarily mediated through its interaction with specific receptors:

  • P2Y Receptor Antagonism : By blocking the P2Y2 receptor, the compound may inhibit ATP-induced signaling pathways that lead to inflammation and fibrosis.
  • Neurotransmitter Modulation : The piperazine ring allows for interactions with various neurotransmitter receptors, potentially altering synaptic transmission.

Case Studies

Several studies have investigated the efficacy of this compound and its analogs:

StudyFocusFindings
Müller et al. (2018)P2Y2 receptor inhibitionDemonstrated concentration-dependent inhibition of mucin secretion .
Johnson et al. (2020)Anti-inflammatory propertiesShowed significant reduction in cytokine levels in a murine model of lung inflammation .
Smith et al. (2021)Neuroactive effectsFound modulation of serotonin levels in vitro, suggesting potential antidepressant effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.